Cas no 1805396-58-0 (Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate)

Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a chloro substituent at the 6-position, a cyano group at the 4-position, and a difluoromethyl group at the 2-position—enhance reactivity and provide multiple sites for further functionalization. The ester moiety at the 3-position offers additional derivatization potential. This compound is particularly valued for its role in constructing complex heterocyclic frameworks, owing to its stability and compatibility with diverse reaction conditions. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications requiring precision in molecular design.
Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate structure
1805396-58-0 structure
Product Name:Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate
CAS No:1805396-58-0
MF:C9H5ClF2N2O2
MW:246.598007917404
CID:4865739
Update Time:2025-06-28

Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate
    • Inchi: 1S/C9H5ClF2N2O2/c1-16-9(15)6-4(3-13)2-5(10)14-7(6)8(11)12/h2,8H,1H3
    • InChI Key: PYEXTYPIGSTEEC-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C#N)=C(C(=O)OC)C(C(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 318
  • XLogP3: 2
  • Topological Polar Surface Area: 63

Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054610-1g
Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate
1805396-58-0 97%
1g
$1,460.20 2022-04-01

Additional information on Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate

Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805396-58-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate, identified by its CAS number 1805396-58-0, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its pyridine core substituted with a chloro group, a cyano group, and a difluoromethyl moiety, plays a crucial role in the synthesis of various biologically active molecules. Its unique structural features make it an invaluable building block for the development of novel therapeutic agents.

The< strong>pyridine scaffold is one of the most widely used heterocyclic structures in medicinal chemistry due to its favorable electronic properties and biological compatibility. The presence of a< strong>chloro substituent at the 6-position enhances the electrophilicity of the ring, making it susceptible to nucleophilic substitution reactions, which is a common strategy in drug design. Additionally, the< strong>cyano group at the 4-position introduces a polar functional group that can participate in hydrogen bonding interactions, further influencing the pharmacokinetic properties of the resulting compounds.

The< strong>difluoromethyl group at the 2-position is particularly noteworthy, as fluorine atoms are known to modulate metabolic stability, lipophilicity, and binding affinity. In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced pharmacological profiles. For instance, studies have demonstrated that< strong>difluoromethyl substitution can improve the bioavailability and duration of action of drugs by increasing their metabolic resistance to degradation.

In the context of current pharmaceutical research, Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate has been utilized in the synthesis of several promising drug candidates. One notable area of interest is its application in the development of antiviral agents. The pyridine core is a common motif in antiviral drugs due to its ability to interact with viral enzymes and receptors. For example, recent studies have shown that derivatives of this compound exhibit inhibitory activity against certain RNA viruses by interfering with their replication mechanisms.

Another emerging field where this intermediate has shown great potential is in oncology. The combination of< strong>chloro,< strong>cyano, and< strong>difluoromethyl substituents creates a scaffold that can be further modified to target specific oncogenic pathways. Researchers have reported the synthesis of analogs that demonstrate potent activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth and survival. These findings highlight the importance of< strong>Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate as a starting point for developing novel anticancer therapies.

The< strong>difluoromethyl group, in particular, has been extensively studied for its ability to enhance drug-like properties such as solubility and binding affinity. In a recent publication, scientists described how incorporating this moiety into a pyridine-based drug candidate led to improved pharmacokinetic profiles in preclinical studies. The enhanced metabolic stability provided by the< strong>difluoromethyl group allowed for prolonged half-life and increased bioavailability, making it an attractive feature for clinical development.

cyano group at the 4-position offers another layer of functionalization possibilities. It can be readily converted into other functional groups such as carboxylic acids or amides through standard chemical transformations. This flexibility allows chemists to tailor the properties of their compounds for specific biological targets. For instance, converting the cyano group into an amide can introduce additional hydrogen bonding capabilities, which may improve binding interactions with biological receptors.
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